N-[1-[[4-(2,3-dihydro-1,4-benzodioxin-3-yl)phenyl]methyl]piperidin-4-yl]-2-hydroxy-2-methylpropanamide
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Overview
Description
N-(1-{4-[(2S)-2,3-dihydro-1,4-benzodioxin-2-yl]benzyl}piperidin-4-yl)-2-hydroxy-2-methylpropanamide is a complex organic compound that features a piperidine ring, a benzodioxin moiety, and a hydroxypropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{4-[(2S)-2,3-dihydro-1,4-benzodioxin-2-yl]benzyl}piperidin-4-yl)-2-hydroxy-2-methylpropanamide typically involves multiple stepsThe final step involves the addition of the hydroxypropanamide group under controlled conditions to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1-{4-[(2S)-2,3-dihydro-1,4-benzodioxin-2-yl]benzyl}piperidin-4-yl)-2-hydroxy-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone under mild conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzodioxin moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include ketones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(1-{4-[(2S)-2,3-dihydro-1,4-benzodioxin-2-yl]benzyl}piperidin-4-yl)-2-hydroxy-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1-{4-[(2S)-2,3-dihydro-1,4-benzodioxin-2-yl]benzyl}piperidin-4-yl)-2-hydroxy-2-methylpropanamide involves its interaction with specific molecular targets within the cell. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory activities.
Matrine: Another piperidine alkaloid with significant antiproliferative effects on cancer cells
Uniqueness
N-(1-{4-[(2S)-2,3-dihydro-1,4-benzodioxin-2-yl]benzyl}piperidin-4-yl)-2-hydroxy-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C24H30N2O4 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[1-[[4-(2,3-dihydro-1,4-benzodioxin-3-yl)phenyl]methyl]piperidin-4-yl]-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C24H30N2O4/c1-24(2,28)23(27)25-19-11-13-26(14-12-19)15-17-7-9-18(10-8-17)22-16-29-20-5-3-4-6-21(20)30-22/h3-10,19,22,28H,11-16H2,1-2H3,(H,25,27) |
InChI Key |
PPUSWOXITRKRSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1CCN(CC1)CC2=CC=C(C=C2)C3COC4=CC=CC=C4O3)O |
Origin of Product |
United States |
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